molecular formula C24H37NO2 B585868 Synaptamide-d4 CAS No. 946524-43-2

Synaptamide-d4

Cat. No.: B585868
CAS No.: 946524-43-2
M. Wt: 375.589
InChI Key: GEEHOLRSGZPBSM-DXYZWJMHSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Synaptamide-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain . The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce lipopolysaccharide (LPS)-induced production of TNF-α and NO in cultured microglia cells . It also influences cell function by enhancing intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses LPS-induced nuclear translocation of NF-κB p65, indicating its role in inhibiting inflammation . This effect is abolished by adenylyl cyclase or PKA inhibitors, suggesting that this compound exerts its effects through the cAMP/PKA signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have beneficial effects on thermal allodynia and mechanical hyperalgesia dynamics over time . It also prevented working and long-term memory impairment . These results are probably based on the supportive effect of this compound on spared nerve injury (SNI)-impaired hippocampal plasticity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a dosage of 10 mg/kg/day for 7 days was found to significantly reduce neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with enzymes and cofactors. The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synaptamide-d4 can be synthesized from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The process involves the uptake of these substrates in neuronal cells, where they are metabolized to N-docosahexaenoylphosphatidylethanolamine and subsequently to synaptamide . The synthesis is mediated by N-acylphosphatidylethanolamine-phospholipase D, with the reaction conditions including the use of hexachlorophene or bithionol as inhibitors to decrease synaptamide production .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same biochemical pathways identified in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Synaptamide-d4 undergoes various biochemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes or catalysts.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Catalysts: Enzymes like N-acylphosphatidylethanolamine-phospholipase D.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-docosahexaenoylethanolamine: The non-deuterated form of synaptamide.

    N-arachidonoylethanolamine: Another endocannabinoid-like compound with similar neurogenic properties.

    N-palmitoylethanolamine: Known for its anti-inflammatory effects.

Uniqueness

Synaptamide-d4 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biochemical assays, distinguishing it from its non-deuterated counterparts .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHOLRSGZPBSM-DXYZWJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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